C16 Galactosylceramide
C16 Galactosylceramide
N-(hexadecanoyl)-beta-D-galactosylsphingosine is a D-galactosyl-N-acylsphingosine in which the ceramide N-acyl group is specified as hexadecanoyl. It has a role as a mouse metabolite. It is a N-acyl-beta-D-galactosylsphingosine and a HexCer(d18:1/16:0). It is functionally related to a hexadecanoic acid.
Brand Name:
Vulcanchem
CAS No.:
34324-89-5
VCID:
VC20762823
InChI:
InChI=1S/C40H77NO8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-48-40-39(47)38(46)37(45)35(31-42)49-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,33-35,37-40,42-43,45-47H,3-26,28,30-32H2,1-2H3,(H,41,44)/b29-27+/t33-,34+,35+,37-,38-,39+,40+/m0/s1
SMILES:
Array
Molecular Formula:
C40H77NO8
Molecular Weight:
700.0 g/mol
C16 Galactosylceramide
CAS No.: 34324-89-5
Cat. No.: VC20762823
Molecular Formula: C40H77NO8
Molecular Weight: 700.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N-(hexadecanoyl)-beta-D-galactosylsphingosine is a D-galactosyl-N-acylsphingosine in which the ceramide N-acyl group is specified as hexadecanoyl. It has a role as a mouse metabolite. It is a N-acyl-beta-D-galactosylsphingosine and a HexCer(d18:1/16:0). It is functionally related to a hexadecanoic acid. |
|---|---|
| CAS No. | 34324-89-5 |
| Molecular Formula | C40H77NO8 |
| Molecular Weight | 700.0 g/mol |
| IUPAC Name | N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]hexadecanamide |
| Standard InChI | InChI=1S/C40H77NO8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-48-40-39(47)38(46)37(45)35(31-42)49-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,33-35,37-40,42-43,45-47H,3-26,28,30-32H2,1-2H3,(H,41,44)/b29-27+/t33-,34+,35+,37-,38-,39+,40+/m0/s1 |
| Standard InChI Key | VJLLLMIZEJJZTE-DKZZKAIRSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)NC(CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |
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